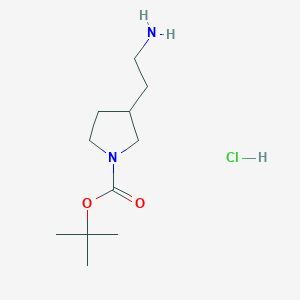
tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is a complex organic compound, known for its diverse applications in synthetic chemistry and potential therapeutic uses. The structure includes a phenyl group, a chloro substituent, and a hydroxy group, making it a versatile candidate for various reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate generally involves multi-step organic reactions. A common starting material could be 4-chloro-3-hydroxy-1-phenylbutan-2-one, which undergoes a series of transformations including protection, nucleophilic substitution, and coupling reactions to introduce the tert-butyl carbamate group.
Industrial Production Methods: Industrial production might scale up the same synthetic route but with optimized conditions for yield and purity. This could involve advanced techniques like high-pressure reactions, continuous flow reactors, and the use of catalysts to improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The chloro group can be reduced to a simpler hydrocarbon chain.
Substitution: Nucleophilic substitution reactions can replace the chloro group with various other functional groups.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles such as thiolates or cyanides under basic conditions.
Major Products: The reactions typically yield modified versions of the original compound with new functional groups that can be further used in more complex synthesis.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms and pathways in synthetic chemistry.
Biology and Medicine:
Potential use as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.
Studied for its antimicrobial and anti-inflammatory properties.
Industry:
Can be used as a building block in the production of pharmaceuticals and agrochemicals.
Applications in the synthesis of polymers and materials science for creating novel materials with specific properties.
Mecanismo De Acción
The effects of tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate can be attributed to its interaction with various biological targets. The hydroxy and chloro groups enable it to form specific bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, it might act on enzyme active sites by mimicking substrate molecules, thus blocking their natural activity.
Comparación Con Compuestos Similares
Compared to other carbamates and similar organic compounds, tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate stands out due to its unique combination of a phenyl group, hydroxy functionality, and the bulky tert-butyl carbamate group. Similar compounds might include:
tert-Butyl ((2R,3S)-4-chloro-3-hydroxybutyl)carbamate
tert-Butyl ((2R,3S)-4-methoxy-3-hydroxy-1-phenylbutan-2-yl)carbamate
Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate
The unique arrangement of these groups in this compound grants it specific reactivity and interaction profiles, distinguishing it from its analogs.
Propiedades
IUPAC Name |
tert-butyl N-[(2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3,(H,17,19)/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGQSTIUFXHAJS-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@@H](CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

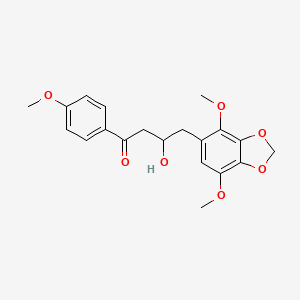
![4-(4-acetylphenyl)-N-[(4-chlorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7880553.png)

![Tert-butyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperazine-1-carboxylate](/img/structure/B7880571.png)

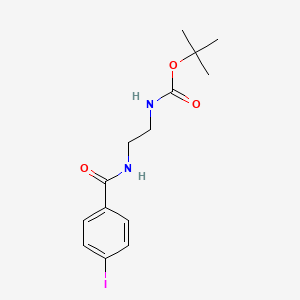
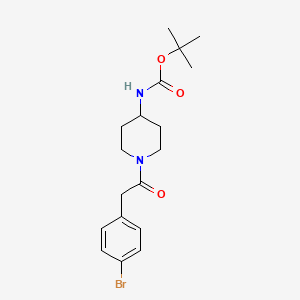
![3,5-Dimethyl-1,7-diazatetracyclo[5.3.1.03,9.05,9]undecan-4-amine](/img/structure/B7880622.png)
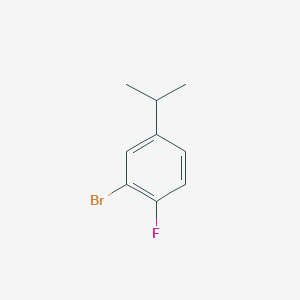

![[(3R)-2-oxopiperidin-3-yl]azanium;chloride](/img/structure/B7880643.png)

